8-Methoxyimidazo[1,2-A]pyrazine
Overview
Description
8-Methoxyimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C7H7N3O. It is characterized by the presence of an imidazo[1,2-A]pyrazine core structure substituted with a methoxy group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-A]pyrazine can be achieved through various methods. One efficient approach involves the iodine-catalyzed one-pot three-component condensation reaction. This method typically involves the reaction of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide. The reaction is carried out under mild conditions, yielding the desired product in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[1,2-A]pyrazine core.
Substitution: The methoxy group at the 8th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
8-Methoxyimidazo[1,2-A]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing acetylcholinesterase inhibitors and antioxidants, which are potential therapeutic agents for treating Alzheimer’s disease.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic and photophysical properties.
Biological Research: It is used in studying enzyme inhibition and other biochemical processes.
Industrial Applications: The compound’s derivatives can be used in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness: 8-Methoxyimidazo[1,2-A]pyrazine is unique due to the presence of the methoxy group at the 8th position, which can influence its reactivity and interaction with biological targets. This substitution can enhance its pharmacological properties, making it a valuable compound for drug development.
Properties
IUPAC Name |
8-methoxyimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6-8-2-4-10(6)5-3-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZROXLZRBGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567144 | |
Record name | 8-Methoxyimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142744-37-4 | |
Record name | 8-Methoxyimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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